- A kind of polysubstituted pyridines medicine intermediate and the synthetic method thereof, China, , ,
Cas no 934-60-1 (6-Methylpicolinic acid)
6-Methylpicolinic acid structure
Product Name:6-Methylpicolinic acid
N.o CAS:934-60-1
MF:C7H7NO2
MW:137.135981798172
MDL:MFCD00023481
CID:40327
PubChem ID:70282
Update Time:2025-05-22
6-Methylpicolinic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- 6-Methyl-2-pyridinecarboxylic acid
- 6-Methylpyridine-2-carboxylic acid
- 2-Pyridinecarboxylic acid, 6-methyl-
- 6-methyl-2-picolinic acid
- 6-Methylpicolinic acid
- 2-Carboxy-6-methylpyridine
- NSC 109143
- NSC 26023
- 2-Picoline-6-carboxylic acid
- 6-methyl-2-picolinicacid
- Picolinic acid, 6-methyl-
- 6-methyl-picolinic acid
- 6-methyl picolinic acid
- LTUUGSGSUZRPRV-UHFFFAOYSA-N
- KB675Y352L
- 6-Methyl-pyridine-2-carboxylic acid
- 2-METHYL-6-PYRIDINECARBOXYLIC ACID
- 6-Methyl-2-pyridinecarboxylicacid
- NSC
- 6-Methyl-2-pyridinecarboxylic acid (ACI)
- Picolinic acid, 6-methyl- (6CI, 7CI, 8CI)
- 6-Methyl-3-picolinic acid
- FG-0452
- GEO-01924
- DTXCID40161907
- EN300-28863
- MFCD00023481
- SCHEMBL118409
- Q27282160
- W-100242
- AO-801/41077373
- AKOS005255224
- 934-60-1
- AC-7509
- DTXSID20239416
- 6-methyl-2-pyridylcarboxylic acid
- 2-Carboxylic Acid-6-Methyl Pyridine
- CS-W002139
- LTUUGSGSUZRPRV-UHFFFAOYSA-
- pyridine, 2-carboxy-6-methyl-
- BBL023748
- M0873
- EINECS 213-287-4
- CHEMBL1650458
- CL0233
- UNII-KB675Y352L
- AB01368
- NSC-26023
- NSC26023
- HY-W002139
- STL362881
- DB-307154
- 6-Methylpicolinic acid;6-Methyl-2-picolinic acid
- SY004175
- 6 -methyl-2-pyridylcarboxylic acid
- NS00039560
- Z278017928
-
- MDL: MFCD00023481
- Inchi: 1S/C7H7NO2/c1-5-3-2-4-6(8-5)7(9)10/h2-4H,1H3,(H,9,10)
- Chave InChI: LTUUGSGSUZRPRV-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=C(C)N=1)O
Propriedades Computadas
- Massa Exacta: 137.04800
- Massa monoisotópica: 137.047678
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 10
- Contagem de Ligações Rotativas: 1
- Complexidade: 136
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 50.2
- Carga de Superfície: 0
- Contagem de Tautomeros: none
- XLogP3: 1.1
Propriedades Experimentais
- Cor/Forma: White to Yellow Solid
- Densidade: 1.23
- Ponto de Fusão: 127.0 to 132.0 deg-C
- Ponto de ebulição: 100 °C/4.5 mmHg(lit.)
- Ponto de Flash: 100℃/4.5mm
- Índice de Refracção: 1.561
- PSA: 50.19000
- LogP: 1.08820
- Solubilidade: 未确定
6-Methylpicolinic acid Informações de segurança
-
Símbolo:
- Pedir:警告
- Palavra de Sinal:Warning
- Declaração de perigo: H315,H319,H335
- Declaração de Advertência: P261,P305+P351+P338
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Código da categoria de perigo: 36/37/38
- Instrução de Segurança: S26-S36/37/39-S36
-
Identificação dos materiais perigosos:
- Classe de Perigo:IRRITANT
- Condição de armazenamento:Store at room temperature
- Frases de Risco:R36/37/38
6-Methylpicolinic acid Dados aduaneiros
- CÓDIGO SH:2933399090
- Dados aduaneiros:
中国海关编码:
2933399090概述:
2933399090. 其他结构含非稠合吡啶环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Methylpicolinic acid Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M120707-5g |
6-Methylpicolinic acid |
934-60-1 | 98% | 5g |
¥73.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M120707-1g |
6-Methylpicolinic acid |
934-60-1 | 98% | 1g |
¥29.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M120707-100g |
6-Methylpicolinic acid |
934-60-1 | 98% | 100g |
¥985.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M120707-25g |
6-Methylpicolinic acid |
934-60-1 | 98% | 25g |
¥308.90 | 2023-09-02 | |
| Fluorochem | 011322-1g |
6-Methylpicolinic acid |
934-60-1 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 011322-5g |
6-Methylpicolinic acid |
934-60-1 | 98% | 5g |
£25.00 | 2022-03-01 | |
| Fluorochem | 011322-25g |
6-Methylpicolinic acid |
934-60-1 | 98% | 25g |
£95.00 | 2022-03-01 | |
| AstaTech | CL0233-10/G |
6-METHYL-2-PICOLINICACID |
934-60-1 | 97% | 10g |
$72 | 2023-09-15 | |
| AstaTech | CL0233-50/G |
6-METHYL-2-PICOLINICACID |
934-60-1 | 97% | 50g |
$215 | 2023-09-15 | |
| AstaTech | CL0233-250/G |
6-METHYL-2-PICOLINICACID |
934-60-1 | 97% | 250/G |
$644 | 2022-05-31 |
6-Methylpicolinic acid Método de produção
Método de produção 1
Método de produção 2
Método de produção 3
Método de produção 4
Método de produção 5
Método de produção 6
Condições de reacção
Referência
- Syntheses of some amide and ester derivatives of 6-methyl-2-pyridinecarboxylic acid of expected activity on circulatory system, Acta Poloniae Pharmaceutica, 1996, 53(2), 133-135
Método de produção 7
Condições de reacção
Referência
- Active oxygen-inhibiting compositions containing picolinic acid compounds, electrolytes and other substances for organ preservation, Japan, , ,
Método de produção 8
Condições de reacção
1.1 300 - 900 °C
Referência
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
,
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
Método de produção 9
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
2.2 Reagents: Sodium chloride Solvents: Water ; 2 min
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
4.1 300 - 900 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
2.2 Reagents: Sodium chloride Solvents: Water ; 2 min
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
4.1 300 - 900 °C
Referência
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
,
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
Método de produção 10
Condições de reacção
1.1 Reagents: Ammonium chloride Solvents: Water ; 10 min, 50 °C
Referência
- Production of pyridine synthons by biotransformations of benzene precursors and their cyclization with nitrogen nucleophiles, Biocatalysis and Biotransformation, 1995, 12(4), 241-54
Método de produção 11
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; rt → reflux; 25 min, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
Referência
- A long-range chiral relay via tertiary amide group in asymmetric catalysis: new amino acid-derived N,P-ligands for copper-catalysed conjugate addition, Chemical Communications (Cambridge, 2003, (15), 1948-1949
Método de produção 12
Método de produção 13
Condições de reacção
1.1 Reagents: Oxygen Solvents: Water ; 54 h, pH 7, 30 °C
1.2 Reagents: Methanol
1.2 Reagents: Methanol
Referência
- Bioconversion of 2,6-dimethylpyridine to 6-methylpicolinic acid by Exophiala dermatitidis (Kano) de Hoog DA5501 cells grown on n-dodecane, Applied Microbiology and Biotechnology, 2010, 86(4), 1165-1170
Método de produção 14
Condições de reacção
1.1 Reagents: Iodobenzene diacetate Catalysts: (SP-5-12)-Chloro[5,10,15,20-tetrakis(4-nitrophenyl)-21H,23H-porphinato(2-)-κN21,… Solvents: Methanol , Water ; 12 h, 50 °C
Referência
- Preparation of 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylic acid catalyzed by iron(III)porphyrins with (diacetoxyiodo)benzene, Bioorganic & Medicinal Chemistry Letters, 2010, 20(18), 5532-5535
Método de produção 15
Condições de reacção
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ; rt
Referência
- Connecting Terminal Carboxylate Groups in Nine-Coordinate Lanthanide Podates: Consequences on the Thermodynamic, Structural, Electronic, and Photophysical Properties, Inorganic Chemistry, 2003, 42(15), 4680-4695
Método de produção 16
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 1 h, 80 °C
Referência
- Preparation of compounds for transforming growth factor receptor antagonists, China, , ,
Método de produção 17
Condições de reacção
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ; rt → 70 °C; 70 °C; 5 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3.3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3.3
Referência
- Preparation of aryl sulfonamides as antagonists of CCR9 receptor, United States, , ,
Método de produção 18
Método de produção 19
Método de produção 20
Condições de reacção
Referência
- Use of indazole compound for treating psoriasis, World Intellectual Property Organization, , ,
Método de produção 21
Método de produção 22
Condições de reacção
Referência
- Preparation of heterocyclic carboxylic acids or ketones by oxidation of heterocyclic compounds, Japan, , ,
Método de produção 23
Condições de reacção
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
2.1 300 - 900 °C
1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
2.1 300 - 900 °C
Referência
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
,
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
Método de produção 24
Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 2 min
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
3.1 300 - 900 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 2 min
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
3.1 300 - 900 °C
Referência
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
,
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
Método de produção 25
Condições de reacção
1.1 300 - 900 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
3.1 300 - 900 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
3.1 300 - 900 °C
Referência
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
,
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
Método de produção 26
Condições de reacção
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
2.1 300 - 900 °C
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
4.1 300 - 900 °C
1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
2.1 300 - 900 °C
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
4.1 300 - 900 °C
Referência
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
,
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
Método de produção 27
Condições de reacção
1.1 Reagents: Sodium periodate Solvents: Water ; 10 min, rt
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
3.2 Reagents: Sodium chloride Solvents: Water ; 2 min
4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
4.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
5.1 300 - 900 °C
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
3.2 Reagents: Sodium chloride Solvents: Water ; 2 min
4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
4.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
5.1 300 - 900 °C
Referência
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
,
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
Método de produção 28
Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: Water ; 24 h, rt
2.1 Reagents: Sodium periodate Solvents: Water ; 10 min, rt
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
4.2 Reagents: Sodium chloride Solvents: Water ; 2 min
5.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
5.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
6.1 300 - 900 °C
2.1 Reagents: Sodium periodate Solvents: Water ; 10 min, rt
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
4.2 Reagents: Sodium chloride Solvents: Water ; 2 min
5.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
5.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
6.1 300 - 900 °C
Referência
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
,
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
6-Methylpicolinic acid Raw materials
- 3-Methylcatechol
- 2-Methylbutanoic acid
- methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate
- Benzoic acid
- 2-cyano-6-methylpyridine
- 2-(Bromomethyl)-6-methylpyridine
- Cap B2 Solution [2,6-Lutidine-Acetonitrile (6:4)]
- 2-Pyridinecarbothioamide, 6-methyl-N-phenyl-
- Methyl 6-methylpyridine-2-carboxylate
- Glucosamine hydrochloride
- methyl 3-oxobutanoate
6-Methylpicolinic acid Preparation Products
- 2-Methylbutanoic acid (116-53-0)
- 3-Amino-2-methyl-benzyl Alcohol (83647-42-1)
- 2,5-dimethyl-1-propyl-1H-pyrrole (20282-39-7)
- Methyl 4-(methylamino)benzoate (18358-63-9)
- (3-Amino-4-methylphenyl)methanol (81863-45-8)
- Methyl 3-aminobenzoate (4518-10-9)
- p-Tyramine (51-67-2)
- DL-2-Methylbutyric Acid Methyl Ester (868-57-5)
- 6-Methylpicolinic acid (934-60-1)
- o-Nicotine (23950-04-1)
6-Methylpicolinic acid Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:934-60-1)6-Methylpicolinic acid
Número da Ordem:A11008
Estado das existências:in Stock
Quantidade:500g
Pureza:99%
Informação de Preços Última Actualização:Thursday, 29 August 2024 20:30
Preço ($):459.0
E- mail:sales@amadischem.com
6-Methylpicolinic acid Literatura Relacionada
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Related Categories
- Solventes e Químicos Orgânicos Compostos Orgânicos compostos heterocíclicos orgânicos Piridinas e derivados ácidos piridinocarboxílicos
- Solventes e Químicos Orgânicos Compostos Orgânicos compostos heterocíclicos orgânicos Piridinas e derivados ácidos piridinocarboxílicos e derivados ácidos piridinocarboxílicos
- Solventes e Químicos Orgânicos Compostos Orgânicos Compostos Heterocíclicos
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:934-60-1)6-Methylpicolinic acid
Pureza:99%
Quantidade:500g
Preço ($):459.0